4-Aminoquinoline-6-carboxylic acid

Descripción general

Descripción

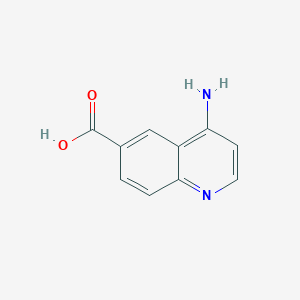

4-Aminoquinoline-6-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core with an amino group at the 4-position and a carboxylic acid group at the 6-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of quinoline to introduce a nitro group, followed by reduction to form the amino group. The carboxylic acid group can be introduced via carboxylation reactions.

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed coupling reactions can streamline the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are increasingly being adopted to minimize environmental impact .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinoline derivatives with higher oxidation states.

Reduction: The compound can be reduced using agents such as hydrogen gas in the presence of a palladium catalyst to yield various reduced quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products of these reactions include various quinoline derivatives that can be further functionalized for specific applications in medicinal chemistry and materials science .

Aplicaciones Científicas De Investigación

Antimalarial Applications

AQCA and its derivatives have been extensively studied for their antimalarial properties. The following points summarize key findings from various studies:

- Hybrid Compounds : Research has shown that hybrid compounds containing AQCA exhibit potent antimalarial activity. For instance, cinnamic acid-AQCA hybrids demonstrated significant effectiveness against Plasmodium falciparum, with some compounds being 6–26 times more effective than chloroquine against resistant strains .

- Mechanism of Action : AQCA derivatives inhibit the heme polymerization process, which is crucial for the survival of the malaria parasite. This mechanism involves blocking the conversion of toxic heme into hemozoin .

- In Vivo Studies : In animal models, AQCA derivatives have shown promising results, with some compounds achieving low nanomolar potency and excellent oral efficacy in P. berghei malaria models .

Cancer Treatment

Recent studies have explored the potential of AQCA derivatives in cancer therapy:

- Cytotoxicity Studies : A series of AQCA-derived sulfonyl analogs were synthesized and tested against various breast cancer cell lines, showing selective cytotoxicity towards cancer cells while sparing non-cancerous cells . This selectivity is crucial for minimizing side effects in cancer treatment.

- Mechanistic Insights : The hybridization of AQCA with other pharmacophores has led to compounds that exhibit enhanced growth inhibition in cancer cells. For example, compounds combining AQCA with isatin showed significant activity against breast cancer cell lines .

Summary of Key Findings

Case Studies

- Antimalarial Efficacy : A study by Kumar et al. demonstrated that AQCA derivatives with piperazine moieties exhibited significantly higher efficacy against chloroquine-resistant strains of P. falciparum. These compounds were optimized for better pharmacokinetic profiles and displayed low nanomolar EC values .

- Cancer Cell Targeting : A recent investigation into AQCA sulfonyl analogs revealed that these compounds not only inhibited tumor growth but also showed a preference for targeting cancerous cells over normal cells, suggesting a potential therapeutic window for their use in clinical settings .

Mecanismo De Acción

The mechanism by which 4-Aminoquinoline-6-carboxylic acid exerts its effects is largely dependent on its interaction with biological targets. In the context of antimalarial activity, it is believed to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and parasite death. The compound’s carboxylic acid group can also form hydrogen bonds with various enzymes, potentially inhibiting their activity .

Comparación Con Compuestos Similares

Quinoline: The parent compound, lacking the amino and carboxylic acid groups.

Chloroquine: A well-known antimalarial drug with a similar quinoline core.

Quinoline-4-carboxylic acid: Similar structure but lacks the amino group at the 4-position.

Uniqueness: 4-Aminoquinoline-6-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity

Actividad Biológica

4-Aminoquinoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens, including malaria and cancer. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Antimalarial Activity

4-Aminoquinoline derivatives have been extensively studied for their antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. The biological activity of this compound has been linked to its ability to inhibit the growth of this parasite.

The mechanism by which 4-aminoquinolines exert their antimalarial effects primarily involves the inhibition of heme detoxification in the digestive vacuole of the parasite. This process leads to the accumulation of toxic heme, which ultimately results in parasite death. The chloroquine resistance transporter (PfCRT) plays a critical role in mediating resistance to these compounds by expelling them from the digestive vacuole .

Structure-Activity Relationships (SAR)

Research has focused on understanding the structure-activity relationships (SAR) of 4-aminoquinoline derivatives. A study evaluated 108 analogs, revealing that specific modifications to the aminoquinoline structure significantly influence their potency against both chloroquine-sensitive and resistant strains . Notably, compounds with certain substitutions exhibited enhanced activity, with IC50 values as low as 5.6 nM against resistant strains .

Table 1: Antimalarial Activity of Selected 4-Aminoquinoline Derivatives

| Compound | IC50 (nM) | Resistance Profile | Reference |

|---|---|---|---|

| Compound A | 5.6 | Resistant | |

| Compound B | 17.3 | Sensitive | |

| Compound C | 120 | Sensitive |

Anticancer Activity

In addition to its antimalarial properties, this compound has shown potential in cancer treatment. Recent studies have demonstrated that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study: Breast Cancer

A study investigated the effects of hybrid compounds incorporating a 4-aminoquinoline scaffold on various breast cancer cell lines. The results indicated that these compounds could significantly inhibit cell growth in cancerous cells compared to non-cancerous cells, suggesting a promising avenue for targeted cancer therapy .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound derivatives have been explored to optimize their therapeutic efficacy. A series of compounds were tested for oral bioavailability and metabolic stability, with several showing promising profiles suitable for further development .

Table 2: Pharmacokinetic Properties of Selected Compounds

Q & A

Q. What are the common synthetic routes for 4-Aminoquinoline-6-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Basic

this compound is typically synthesized via multi-step routes involving cyclization and functional group modifications. A common approach includes:

- Cyclocondensation : Starting with substituted anilines and β-ketoesters under acidic conditions to form the quinoline core .

- Selective Amination : Introducing the amino group at the 4-position via nitration followed by reduction, as reported in fluoroquinolone syntheses .

- Carboxylation : Direct carboxylation at the 6-position using CO₂ or malonyl chloride derivatives under basic conditions .

Optimization : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield. Purity is enhanced via recrystallization (ethanol/water mixtures) or chromatography .

Q. How can researchers characterize this compound using spectroscopic and computational methods?

Basic

- Spectroscopy :

- ¹H/¹³C NMR : Distinct peaks for the amino (δ ~5.5 ppm, broad singlet) and carboxylic acid (δ ~170 ppm) groups confirm substitution patterns .

- IR : Stretching vibrations at ~3350 cm⁻¹ (N-H), ~1680 cm⁻¹ (C=O), and ~1600 cm⁻¹ (quinoline ring) .

- Mass Spectrometry : Molecular ion peak at m/z 202.21 (C₁₀H₁₀N₂O₂) .

Computational : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and vibrational frequencies, validated against experimental data .

Q. What are the primary biological applications of this compound in current research?

Basic

- Antimicrobial Development : Derivatives show activity against Mycoplasma and Chlamydia via topoisomerase inhibition, similar to fluoroquinolones .

- Antioxidant Studies : Structural analogs with hydroxyl/methoxy groups exhibit radical scavenging activity in vitro .

- Pharmacological Probes : Used to study quinoline-based drug resistance mechanisms in malaria parasites .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Advanced

- Substituent Variation : Systematically modify the 4-amino (e.g., alkylation) and 6-carboxylic acid (e.g., esterification) groups to assess impacts on bioactivity .

- Bioassay Design :

- In vitro testing against bacterial/malaria strains (IC₅₀ determination).

- Comparative analysis with control compounds (e.g., chloroquine for antimalarial activity) .

- Data Correlation : Use regression models to link electronic properties (logP, polar surface area) with activity .

Q. What computational strategies predict the binding affinity of this compound derivatives to target proteins?

Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., Plasmodium DHODH). Focus on hydrogen bonding with the carboxylic acid group and π-π stacking of the quinoline ring .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding mode persistence .

- QSAR Models : Train algorithms on datasets of IC₅₀ values and molecular descriptors (e.g., topological polar surface area) .

Q. How can contradictions in reported biological activities of this compound be resolved?

Advanced

- Reproducibility Checks : Validate assay conditions (e.g., pH, serum content) that affect compound stability .

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm absence of impurities (>98% purity) .

- Structural Confirmation : Single-crystal XRD or 2D NMR (HSQC, HMBC) to rule out isomerism or degradation products .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logD-adjusted IC₅₀) to reconcile discrepancies .

Q. What are the best practices for handling and storing this compound in laboratory settings?

Basic

- Storage : Keep in airtight containers under nitrogen at -20°C to prevent oxidation of the amino group .

- Handling : Use gloves and eye protection; avoid inhalation (dust may irritate respiratory pathways) .

- Waste Disposal : Neutralize with dilute NaOH before incineration to degrade carboxylic acid residues .

Q. How does the electronic nature of substituents influence the photostability of this compound?

Advanced

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano groups at the 2-position reduce photodegradation by stabilizing the excited state .

- Electron-Donating Groups (EDGs) : Methoxy groups increase susceptibility to UV-induced ring-opening; confirmed via HPLC-MS degradation studies .

- Accelerated Testing : Expose derivatives to UV light (λ = 254 nm) and monitor degradation kinetics using UV-Vis spectroscopy .

Propiedades

IUPAC Name |

4-aminoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKORIJRNJCIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666421 | |

| Record name | 4-Aminoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73873-91-3 | |

| Record name | 4-Aminoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.